molecular formula C21H30N2O3 B2428443 1-cyclohexyl-N-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxamide CAS No. 439111-07-6

1-cyclohexyl-N-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxamide

Cat. No.: B2428443
CAS No.: 439111-07-6
M. Wt: 358.482
InChI Key: XKVVFYVPEUALOW-UHFFFAOYSA-N
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Description

1-cyclohexyl-N-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-N-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the phenyl and cyclohexyl groups, and the final carboxamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-N-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to remove oxygen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

1-cyclohexyl-N-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-N-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclohexyl-N-(2-methoxyethyl)ethan-1-amine
  • N-Cyclohexyl-N-{2-[(2-methoxyethyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N’-(2-pyridinyl)succina

Uniqueness

1-cyclohexyl-N-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxamide is unique due to its specific combination of functional groups and its structural complexity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-cyclohexyl-N-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-26-15-14-22-21(25)18-12-13-19(24)23(17-10-6-3-7-11-17)20(18)16-8-4-2-5-9-16/h2,4-5,8-9,17-18,20H,3,6-7,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVVFYVPEUALOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCC(=O)N(C1C2=CC=CC=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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